Didesmethylsibutramine hydrochloride Didesmethylsibutramine hydrochloride
Brand Name: Vulcanchem
CAS No.: 84484-78-6
VCID: VC20817865
InChI: InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H
SMILES: CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
Molecular Formula: C15H23Cl2N
Molecular Weight: 288.3 g/mol

Didesmethylsibutramine hydrochloride

CAS No.: 84484-78-6

Cat. No.: VC20817865

Molecular Formula: C15H23Cl2N

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

Didesmethylsibutramine hydrochloride - 84484-78-6

Specification

CAS No. 84484-78-6
Molecular Formula C15H23Cl2N
Molecular Weight 288.3 g/mol
IUPAC Name 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride
Standard InChI InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H
Standard InChI Key KHRVYINTXCWNRF-UHFFFAOYSA-N
SMILES CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
Canonical SMILES CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl

Introduction

Chemical Structure and Properties

Molecular Identity

Didesmethylsibutramine hydrochloride (CAS: 84484-78-6) is the hydrochloride salt of 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine. The free base form has a molecular formula of C₁₅H₂₂ClN with a molecular weight of 251.80 g/mol, while the hydrochloride salt has a molecular formula of C₁₅H₂₂Cl₂N . Structurally, it features a cyclobutyl group attached to a 4-chlorophenyl ring and a 3-methylbutan-1-amine moiety.

Physical and Chemical Characteristics

The hydrochloride salt form enhances the compound's solubility and stability compared to the free base, making it more suitable for pharmaceutical applications. The compound demonstrates stability under normal physiological conditions but degrades under specific chemical environments, particularly at pH levels below 3 or above 10 and at elevated temperatures.

Pharmacology

Mechanism of Action

Didesmethylsibutramine functions as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This mechanism underlies its anorectic effects, which are mediated through increased synaptic concentrations of these neurotransmitters.

The compound exhibits notable stereoselective pharmacological activity, with the (R)-enantiomer demonstrating significantly greater potency than the (S)-enantiomer . This stereoselectivity translates to stronger anorectic activity observed in animal models for the (R)-enantiomer .

Table 1: Binding Affinities (Ki values in nM) for Monoamine Transporters

FormSERTNETDAT
Racemate201545
(R)-enantiomer140138.9
(S)-enantiomer4,3006212

Note: Lower Ki values indicate higher binding affinity

The data demonstrates that while the racemate exhibits balanced inhibition across the three transporters, the (R)-enantiomer shows particularly potent activity at the norepinephrine and dopamine transporters . In contrast, the (S)-enantiomer has substantially weaker activity at the serotonin transporter .

Pharmacokinetics

Didesmethylsibutramine (designated as M2 in metabolic studies) is formed through the N-demethylation of desmethylsibutramine (M1), which is itself a metabolite of sibutramine . This biotransformation is primarily mediated by the hepatic enzyme CYP2B6 . The complete metabolic pathway involves sibutramine undergoing sequential N-demethylation via cytochrome P450 enzymes, including CYP3A4, CYP2B6, and CYP2C19.

Individual variability in didesmethylsibutramine formation can be influenced by genetic polymorphisms in the CYP2B6 gene and by concomitant use of CYP2B6 inhibitors such as clopidogrel . These factors can alter the metabolic ratio between sibutramine and its metabolites, potentially affecting therapeutic or adverse effects.

The elimination of didesmethylsibutramine occurs primarily through further metabolism, with over 85% excreted as inactive hydroxylated or conjugated derivatives within a 15-day period. The compound undergoes extensive biotransformation before elimination, contributing to its complex pharmacokinetic profile.

Analytical Detection Methods

Clinical and Regulatory Significance

The detection of didesmethylsibutramine, along with sibutramine and desmethylsibutramine, has importance in both clinical toxicology and regulatory compliance monitoring . Quantitative detection in urine samples can provide evidence of sibutramine ingestion and has been explored as a means to predict potential toxicity associated with overdose .

Advanced Detection Techniques

Recent methodological advancements include the development of dried urine spot (DUS) techniques coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of sibutramine and its metabolites . This approach offers advantages in terms of sample storage, transportation, and stability compared to conventional liquid urine specimens, which typically require refrigeration .

The analytical challenges in detecting didesmethylsibutramine include potential matrix effects from biological samples and the need for high sensitivity to detect low concentrations. Validated analytical methods employ internal standards and careful calibration to ensure accurate quantification across a relevant concentration range.

Biological Activity and Clinical Significance

Comparative Potency

Table 2: Pharmacokinetic Parameters of Sibutramine Metabolites

ParameterDesmethylsibutramine (M1)Didesmethylsibutramine (M2)
Cmax (ng/mL) in obese subjects4.0 (42% CV)Not reported
Tmax (h) in obese subjects3.6 (28% CV)Not reported
Elimination half-life (h)~14~16

Data derived from sibutramine dosing studies

Public Health Implications

The presence of didesmethylsibutramine as an adulterant in weight loss supplements represents a significant public health concern . Products containing this compound may present cardiovascular risks similar to those that led to the market withdrawal of sibutramine . The detection of didesmethylsibutramine in urine can serve as a biomarker for the consumption of adulterated dietary supplements .

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